molecular formula C13H17BrFNO3 B13987343 Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate

Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate

Cat. No.: B13987343
M. Wt: 334.18 g/mol
InChI Key: JDIHXVHGWSNFNZ-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate is a chemical compound with the molecular formula C13H17BrFNO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is often used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-bromo-4-fluorophenoxy)ethyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield the corresponding amine derivative, while oxidation can produce various oxidized forms of the compound .

Scientific Research Applications

Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine and fluorine atoms can also participate in various interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2-(2-bromo-4-fluorophenoxy)ethyl)carbamate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and binding properties compared to similar compounds.

Properties

Molecular Formula

C13H17BrFNO3

Molecular Weight

334.18 g/mol

IUPAC Name

tert-butyl N-[2-(2-bromo-4-fluorophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H17BrFNO3/c1-13(2,3)19-12(17)16-6-7-18-11-5-4-9(15)8-10(11)14/h4-5,8H,6-7H2,1-3H3,(H,16,17)

InChI Key

JDIHXVHGWSNFNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=C(C=C(C=C1)F)Br

Origin of Product

United States

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